molecular formula C17H14Cl2N2O2S B2779046 N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 860611-62-7

N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2779046
CAS RN: 860611-62-7
M. Wt: 381.27
InChI Key: NTNPJVWWBXJRSH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DBeQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBeQ belongs to the class of compounds known as Hsp90 inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Antifungal and Antimicrobial Activity

N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives have been synthesized and tested for their antifungal and antimicrobial activities. Studies demonstrate that certain derivatives exhibit significant activity against various fungal strains, such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur, and bacterial strains, including E. coli, E. fecalis, Klebsiella, and S. aureus. These findings suggest potential applications in developing antifungal and antimicrobial agents (Gupta & Wagh, 2006; Kalekar, Bhat, & Koli, 2011).

Synthesis of Heterocyclic Compounds

The compound has been used as a precursor in the synthesis of a range of heterocyclic compounds, including imidazole, triazine, and thiazolidine derivatives. These compounds have potential applications in various fields, including pharmaceuticals and agriculture. The synthesis routes have been well characterized, and the compounds' structures confirmed through various analytical methods, highlighting the versatility of N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in heterocyclic chemistry (Mahmood & Ahmad, 2020).

Antioxidant and Antibacterial Activities

Research also indicates that certain derivatives of N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit antioxidant and antibacterial properties. These compounds were synthesized starting from commercially available saccharine and tested for their activities. The promising results in preliminary evaluations suggest their potential as leads for the development of new antioxidant and antibacterial drugs (Ahmad et al., 2010).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c18-11-6-5-10(7-12(11)19)9-20-16(22)8-15-17(23)21-13-3-1-2-4-14(13)24-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPJVWWBXJRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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